molecular formula C20H13BrCl2N2O2 B342990 5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide

Cat. No.: B342990
M. Wt: 464.1 g/mol
InChI Key: HYIQGVXVBZUMSW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzamide functional groups. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or alkyl groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C20H13BrCl2N2O2

Molecular Weight

464.1 g/mol

IUPAC Name

5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H13BrCl2N2O2/c21-12-8-9-18(23)16(10-12)20(27)25-14-5-3-4-13(11-14)24-19(26)15-6-1-2-7-17(15)22/h1-11H,(H,24,26)(H,25,27)

InChI Key

HYIQGVXVBZUMSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl

Origin of Product

United States

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